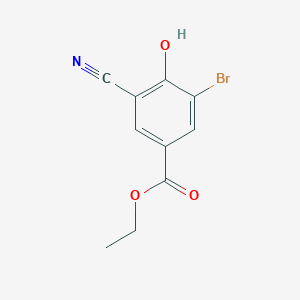

Ethyl 3-bromo-5-cyano-4-hydroxybenzoate

Beschreibung

Ethyl 3-bromo-5-cyano-4-hydroxybenzoate is a substituted benzoate ester featuring a bromine atom at position 3, a cyano group at position 5, and a hydroxyl group at position 4 of the aromatic ring. Its molecular formula is C₁₀H₈BrNO₃, with a molecular weight of 270.08 g/mol.

Eigenschaften

IUPAC Name |

ethyl 3-bromo-5-cyano-4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-2-15-10(14)6-3-7(5-12)9(13)8(11)4-6/h3-4,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHQIDOBDGLVFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Br)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Ethyl 3-bromo-5-cyano-4-nitrobenzoate (CAS 87240-12-8)

A key structural analog replaces the hydroxyl group with a nitro (-NO₂) substituent. This compound (C₁₀H₇BrN₂O₄, MW: 299.09 g/mol) exhibits distinct differences:

- Substituent Effects : The nitro group is strongly electron-withdrawing, increasing the electrophilicity of the aromatic ring compared to the hydroxyl analog. This enhances reactivity in nucleophilic substitution or reduction reactions.

- Solubility : The nitro group reduces polarity compared to the hydroxyl derivative, lowering solubility in polar solvents.

- Synthetic Utility : The nitro group can be reduced to an amine (-NH₂), enabling downstream derivatization, whereas the hydroxyl group allows for etherification or esterification .

Table 1: Comparative Properties

| Property | Ethyl 3-bromo-5-cyano-4-hydroxybenzoate | Ethyl 3-bromo-5-cyano-4-nitrobenzoate |

|---|---|---|

| Molecular Formula | C₁₀H₈BrNO₃ | C₁₀H₇BrN₂O₄ |

| Molecular Weight (g/mol) | 270.08 | 299.09 |

| Key Substituents | -OH (position 4) | -NO₂ (position 4) |

| Solubility | Higher in polar solvents | Lower in polar solvents |

| Acidity (phenolic -OH) | pKa ~8–10 (estimated) | Not applicable (no -OH) |

Hypothetical Analogs: Methoxy and Methyl Derivatives

To contextualize substituent impacts, hypothetical analogs are compared:

Ethyl 3-bromo-5-cyano-4-methoxybenzoate (C₁₁H₁₀BrNO₃): The methoxy (-OCH₃) group is electron-donating, reducing ring electrophilicity and phenolic acidity (if present). Lower solubility in water compared to the hydroxyl analog due to reduced polarity.

Ethyl 3-bromo-5-cyano-4-methylbenzoate (C₁₁H₁₀BrNO₂): A methyl (-CH₃) group provides steric bulk and electron-donating effects, further decreasing reactivity and solubility.

Bioactivity Considerations

While direct data on Ethyl 3-bromo-5-cyano-4-hydroxybenzoate is scarce, ethyl acetate extracts of spices (e.g., ginger, turmeric) contain benzoate derivatives with demonstrated antifungal and antimicrobial properties . The hydroxyl and cyano groups may enhance bioactivity by increasing solubility and enabling hydrogen bonding with biological targets. In contrast, nitro analogs might exhibit higher toxicity but lower bioavailability due to reduced solubility.

Research Implications

- Synthetic Chemistry: The hydroxyl group in Ethyl 3-bromo-5-cyano-4-hydroxybenzoate offers pathways for further functionalization, such as forming ethers or conjugates.

- Crystallography : Structural characterization of such compounds likely employs tools like SHELX software, widely used for small-molecule refinement .

- Biological Screening : Comparative studies of hydroxyl vs. nitro derivatives could optimize bioactivity and pharmacokinetic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.